molecular formula C15H11ClN2O2 B12715312 Demoxepam C-14 CAS No. 72216-20-7

Demoxepam C-14

Cat. No.: B12715312
CAS No.: 72216-20-7
M. Wt: 288.70 g/mol
InChI Key: PSADRZMLSXCSAS-HKGQFRNVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Demoxepam can be synthesized through the hydrolysis of chlordiazepoxide. The process involves the conversion of chlordiazepoxide to demoxepam via a ketone structure . This reaction is concentration-dependent and follows first-order kinetics. The hydrolysis is also temperature-dependent, with higher temperatures accelerating the reaction .

Industrial Production Methods

In industrial settings, the production of demoxepam involves the use of chlordiazepoxide as a precursor. The hydrolysis reaction is carefully controlled to ensure the efficient conversion of chlordiazepoxide to demoxepam. The reaction conditions, including temperature and concentration, are optimized to maximize yield and purity .

Comparison with Similar Compounds

Demoxepam is similar to other benzodiazepines, particularly chlordiazepoxide, from which it is derived. Other similar compounds include:

Uniqueness

Demoxepam is unique in its long duration of action and its role as a major metabolite of chlordiazepoxide. It has a slower elimination rate compared to its parent compound, making it effective for prolonged therapeutic effects .

Properties

CAS No.

72216-20-7

Molecular Formula

C15H11ClN2O2

Molecular Weight

288.70 g/mol

IUPAC Name

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2/i14+2

InChI Key

PSADRZMLSXCSAS-HKGQFRNVSA-N

Isomeric SMILES

C1[14C](=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl

Origin of Product

United States

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